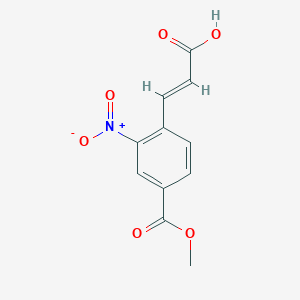

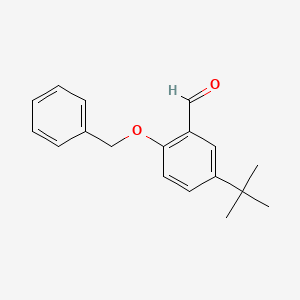

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Übersicht

Beschreibung

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, also known as 2-BENZ, is an organic compound commonly used in scientific research and laboratory experiments. It is a substituted benzaldehyde with a molecular formula of C13H16O2. 2-BENZ is a colorless liquid with a faint odor and is soluble in water and organic solvents. It is a versatile compound, as it can be used in a variety of applications, including synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in various industries for prolonging product shelf life by retarding oxidative reactions. However, their environmental occurrence, human exposure, and toxicity have raised concerns. These SPAs, along with their transformation products, have been detected in different environmental matrices and human tissues. The exposure pathways include food intake, dust ingestion, and the usage of personal care products. Toxicity studies indicate potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. For future research, exploring the contamination and environmental behaviors of novel high molecular weight SPAs, understanding the toxicity effects of co-exposure to several SPAs, and developing SPAs with lower toxicity and migration ability are recommended (Liu & Mabury, 2020).

Biodegradation of Ether Oxygenates in Soil and Groundwater

Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, undergoes biodegradation in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source, or via cometabolism using alkanes, have been identified. The degradation process involves several intermediates and is influenced by the presence of co-contaminants which may either limit or enhance ETBE biodegradation. Although the potential for anaerobic biodegradation of ETBE exists, it is less understood. This review emphasizes the need for further exploration of ETBE degradation mechanisms, particularly under anaerobic conditions, and the application of bioaugmentation and biostimulation techniques for enhancing ETBE degradation in contaminated sites (Thornton et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) has become significant in asymmetric organic synthesis, providing high enantioselectivity and yield for products and recovered starting materials. This review covers the principal developments in catalytic non-enzymatic KR since 2004, providing an update on various types of compounds that have been resolved through this method, such as alcohols, epoxides, amines, alkenes, and sulfur compounds. The advancements highlight the importance of non-enzymatic KR as an area in asymmetric synthesis (Pellissier, 2011).

Polymer Membranes for Fuel Oxygenate Purification

The review focuses on the use of polymer membranes, particularly in the purification of Methyl Tert-butyl Ether (MTBE), a popular fuel additive. It discusses the challenges in obtaining pure MTBE and explores various polymer membranes and their efficiency in separating the azeotropic methanol/MTBE mixture. The most effective materials include poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, with mixed matrix membranes showing high overall operational stability. The review is crucial for understanding the advancements in membrane technology for MTBE purification (Pulyalina et al., 2020).

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde in chemical reactions often involves the benzylic position . For instance, benzylic halides undergo the typical reactions of alkyl halides . The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds, which facilitates the formation of benzylic halides under radical conditions .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTIMZSCOMGULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716778 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796047-09-1 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)